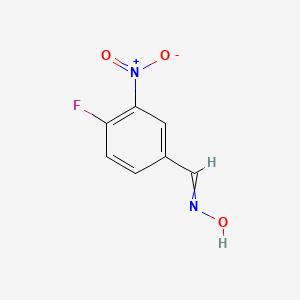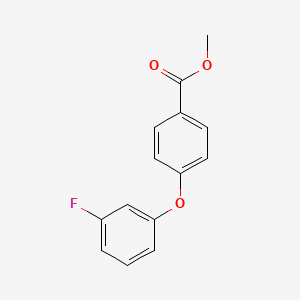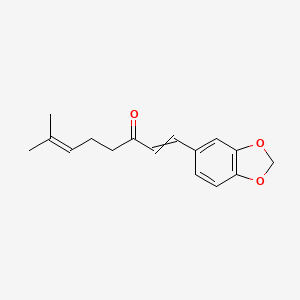
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one is an organic compound characterized by the presence of a methylenedioxyphenyl group attached to an octadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-methylenedioxybenzaldehyde with a suitable diene under acidic conditions. The reaction typically proceeds via a Diels-Alder reaction, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one exerts its effects involves interactions with specific molecular targets and pathways. The methylenedioxyphenyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one: A related compound with similar structural features but different functional groups.
3,4-Methylenedioxyamphetamine: Shares the methylenedioxyphenyl group but has a different overall structure and biological activity.
Uniqueness
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one is unique due to its specific combination of the methylenedioxyphenyl group and the octadiene chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-7-methylocta-1,6-dien-3-one |
InChI |
InChI=1S/C16H18O3/c1-12(2)4-3-5-14(17)8-6-13-7-9-15-16(10-13)19-11-18-15/h4,6-10H,3,5,11H2,1-2H3 |
InChI Key |
GWNVGUGEDNXVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)C=CC1=CC2=C(C=C1)OCO2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-Bromophenyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8297158.png)
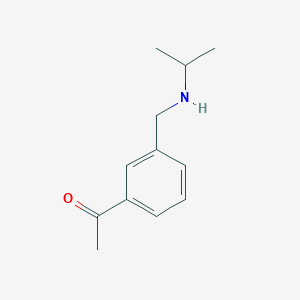
![isopropyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8297164.png)
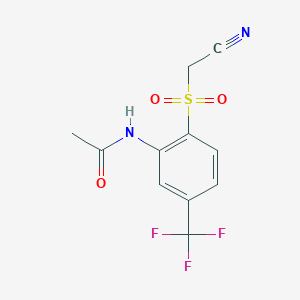
![4-Hydroxy-6-(3-nitrophenyl)furo[2,3-d]pyrimidine](/img/structure/B8297167.png)
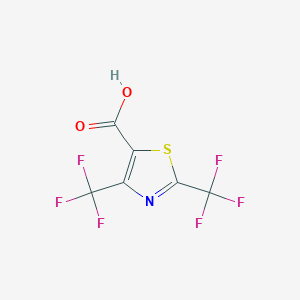
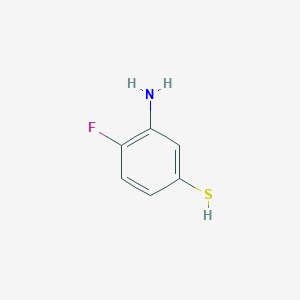
![methyl 3-[4-[N,N-bis(2-chloroethyl)amino]phenyl]propionate](/img/structure/B8297216.png)
![3-[(2,6-Dimethylphenoxy)methylthio]propanoic acid](/img/structure/B8297217.png)
![3-Carbamoylimidazo[5,1-b]thiazole](/img/structure/B8297223.png)

![Dimethyl-(1H-pyrrolo[3,2-c]pyridin-3-ylmethyl)-amine](/img/structure/B8297233.png)
